molecular formula C10H9NO2 B099975 4,7-dimethyl-1H-indole-2,3-dione CAS No. 15540-90-6

4,7-dimethyl-1H-indole-2,3-dione

Cat. No.: B099975
CAS No.: 15540-90-6
M. Wt: 175.18 g/mol
InChI Key: VYRDPBOVRAVNKT-UHFFFAOYSA-N
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Description

4,7-dimethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

Biological Activity

4,7-Dimethyl-1H-indole-2,3-dione (4,7-DMID) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 4,7-DMID, focusing on its antimicrobial, antioxidant, and enzyme inhibitory properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

4,7-DMID is characterized by a fused indole ring structure with the molecular formula C10H9NO2C_{10}H_{9}NO_{2} and a molecular weight of approximately 175.18 g/mol. The compound features two methyl groups at the 4 and 7 positions and two keto groups at the 2 and 3 positions of the indole ring. This unique structure contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that 4,7-DMID exhibits significant antibacterial activity against various bacterial strains. Notably, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that 4,7-DMID may serve as a potential candidate for developing new antimicrobial agents aimed at combating bacterial infections .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties , which are crucial in protecting cells from oxidative stress-related diseases. Studies indicate that 4,7-DMID can scavenge free radicals and reduce oxidative damage in cellular models. This activity positions it as a potential therapeutic agent for conditions linked to oxidative stress.

Enzyme Inhibition

One of the most promising aspects of 4,7-DMID is its ability to inhibit specific enzymes. Notably, it has been shown to inhibit acetylcholinesterase , an enzyme associated with neurodegenerative disorders such as Alzheimer's disease. The inhibition of this enzyme could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies and Research Findings

Several studies have explored the biological activity of 4,7-DMID through various experimental approaches:

  • Antimicrobial Activity Study : A study conducted on the antibacterial effects of 4,7-DMID demonstrated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial potential.
  • Antioxidant Evaluation : In vitro assays assessed the antioxidant capacity of 4,7-DMID using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. Results showed that 4,7-DMID exhibited a dose-dependent scavenging effect on free radicals.
  • Enzyme Inhibition Analysis : Kinetic studies revealed that 4,7-DMID acts as a competitive inhibitor of acetylcholinesterase. The IC50 value was determined through enzyme assays, showing effective inhibition at micromolar concentrations .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4,7-DMID's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
IsatinIndole ring with keto groups at positions 2 and 3Antimicrobial and anticancer properties
5-NitroindoleNitro group substitution at position 5Different reactivity patterns
6-MethoxyindoleMethoxy group at position 6Enhanced solubility but less potent

The specific methyl substitutions at positions 4 and 7 in 4,7-DMID enhance its reactivity and biological efficacy compared to these similar compounds .

Properties

IUPAC Name

4,7-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRDPBOVRAVNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390819
Record name 4,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15540-90-6
Record name 4,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-DIMETHYLISATIN
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